Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate
Description
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is a multifunctional aromatic ester characterized by a bromo (-Br), cyano (-CN), and difluoromethyl (-CF₂H) substituent on the benzene ring. The ethyl ester group (-COOEt) enhances lipophilicity, while the electron-withdrawing substituents influence reactivity, polarity, and biological interactions. This compound is of interest in pharmaceutical and materials science due to its unique substituent combination, which may modulate properties such as metabolic stability, solubility, and binding affinity .
Properties
IUPAC Name |
ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-3-6(5-15)9(12)4-7(8)10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFVEIJSYQHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Pharmaceuticals
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its unique structural features allow it to serve as a precursor for developing new drugs targeting specific diseases. The difluoromethyl group enhances lipophilicity and metabolic stability, improving pharmacokinetic properties, which is crucial for drug development.
Materials Science
The compound's functional groups make it valuable in creating advanced materials with tailored properties. For instance, it can be used in the development of fluorinated polymers and liquid crystals, which are essential in electronics and display technologies. The presence of bromine and cyano groups may also impart specific thermal and mechanical properties to these materials.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, making it a fundamental component in the synthesis of diverse chemical entities.
Antimicrobial Activity
Preliminary studies have indicated that compounds with structural similarities to this compound exhibit antimicrobial properties. Research focusing on its derivatives has shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Research
Investigations into the anticancer properties of this compound are ongoing. Early-stage studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms fully.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, cyano, and difluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s properties can be contextualized against simpler alkyl benzoates and derivatives:
*Estimated values based on substituent contributions.
- Polarity and Solubility: The cyano group (-CN) significantly increases polarity compared to ethyl benzoate, reducing LogP (increased hydrophilicity) . The difluoromethyl group (-CF₂H) introduces moderate polarity due to fluorine’s electronegativity, balancing hydrophobicity .
Reactivity and Functional Performance
- Electrophilic Reactivity: The bromo substituent activates the ring for nucleophilic aromatic substitution, contrasting with non-halogenated ethyl benzoate. This reactivity is comparable to ethyl 4-bromo-benzoate but enhanced by the electron-withdrawing cyano group .
- Polymerization and Curing: In resin systems (e.g., dental cements), ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives due to amine-mediated initiation . While the target compound lacks an amine, its cyano group may participate in radical reactions, akin to acrylonitrile-based systems.
- Fluorine’s Role: The difluoromethyl group improves metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .
Biological Activity
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is a compound of growing interest in medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Bromine atom : Enhances reactivity and potential for halogen bonding.
- Cyano group : Contributes to the compound's electronic properties and may influence biological interactions.
- Difluoromethyl group : Increases stability and bioavailability, which can enhance interaction with biological targets.
The molecular formula is , indicating a complex structure that supports various biological activities .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine, cyano, and difluoromethyl groups influences binding affinity and specificity. Preliminary studies suggest that this compound may modulate enzyme activity or receptor binding, impacting metabolic pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , potentially effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of protein synthesis or disruption of nucleic acid production .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| MRSA | 62.5 μg/mL | Bactericidal |
| E. coli | 125 μg/mL | Bactericidal |
| K. pneumoniae | 15.6 μg/mL | Bactericidal |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies suggest it may inhibit cancer cell proliferation and migration in various cancer types, potentially through the modulation of signaling pathways involved in cell growth .
| Cancer Type | Effect | Reference |
|---|---|---|
| Pancreatic Cancer | Reduced cell migration | |
| Breast Cancer | Inhibited proliferation |
Case Studies
- Inhibition of Pancreatic Cancer Cell Migration : In a study involving pancreatic ductal adenocarcinoma (PDA) cells, treatment with this compound resulted in a significant decrease in cell migration without affecting cell viability, suggesting a selective action on migratory pathways .
- Antimicrobial Efficacy Against MRSA : A recent investigation highlighted the compound's effectiveness against MRSA strains, demonstrating a MIC value comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
This compound shares structural similarities with several other compounds, which also exhibit notable biological activities:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | Similar bromine and cyano groups | Antimicrobial |
| Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate | Different substitution pattern | Anticancer |
The unique substitution pattern of this compound likely contributes to its distinct chemical reactivity and biological properties compared to these analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
